![molecular formula C7H12O4 B14697714 2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane CAS No. 24472-07-9](/img/structure/B14697714.png)
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is an organic compound with a unique spirocyclic structure. This compound is characterized by its four oxygen atoms and a spiro linkage, which imparts distinct chemical properties. It is often used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of a suitable diol with a ketone in the presence of an acid catalyst. The reaction typically proceeds at room temperature and may require purification steps such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple oxygen atoms and the spiro linkage, which provide reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane exerts its effects involves interactions with various molecular targets. The spiro linkage and multiple oxygen atoms allow the compound to form stable complexes with metal ions and other molecules. These interactions can influence biochemical pathways and cellular processes, making the compound useful in both research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,6,10-Tetraoxaspiro[4.5]decane: Similar in structure but lacks the methyl group at the 2-position.
2-Methyl-1,4-dioxaspiro[4.5]decane: Contains fewer oxygen atoms and a different spiro linkage.
Uniqueness
2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane is unique due to its specific arrangement of oxygen atoms and the presence of a methyl group at the 2-position. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
24472-07-9 |
|---|---|
Molekularformel |
C7H12O4 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
3-methyl-1,4,6,10-tetraoxaspiro[4.5]decane |
InChI |
InChI=1S/C7H12O4/c1-6-5-10-7(11-6)8-3-2-4-9-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
AIAWXFYVJHFMHS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2(O1)OCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


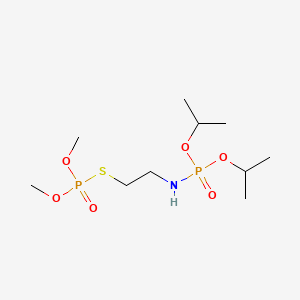
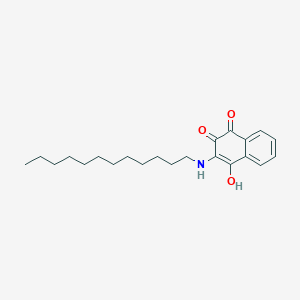
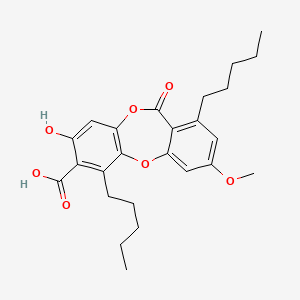
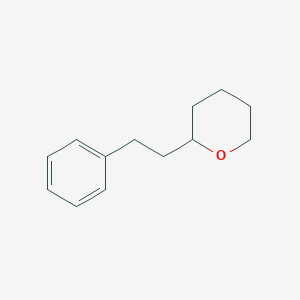
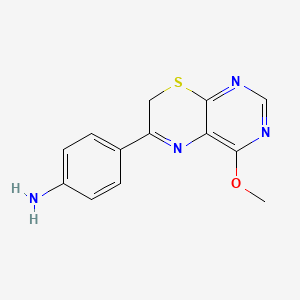
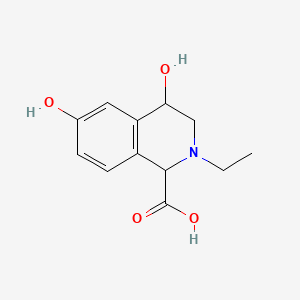
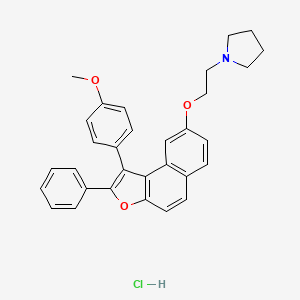
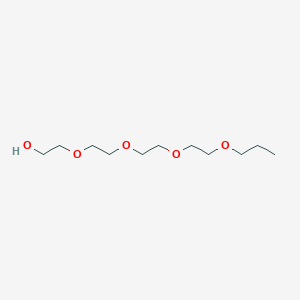
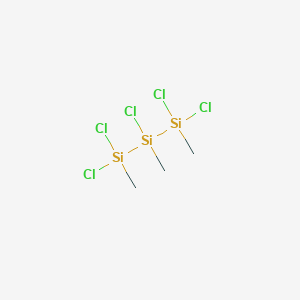
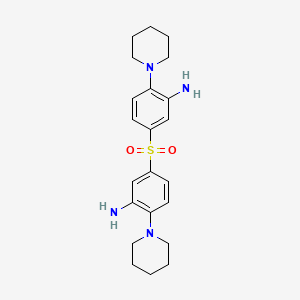
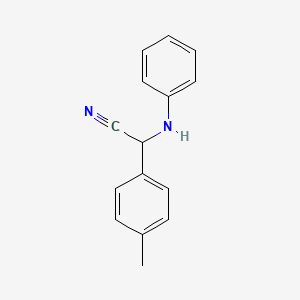
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
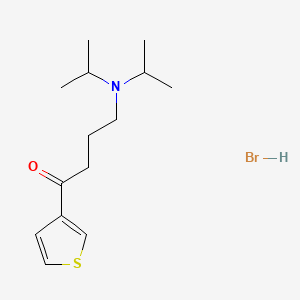
![Bicyclo[3.2.1]oct-6-en-8-one](/img/structure/B14697712.png)
